molecular formula C20H19FN2O2S B2524705 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 872206-89-8

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2524705
CAS No.: 872206-89-8
M. Wt: 370.44
InChI Key: HQVQJPDSMCZKTH-UHFFFAOYSA-N
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Description

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a 4-methylbenzenesulfonyl group at the 3rd position, and a pyrrolidin-1-yl group at the 4th position of the quinoline ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 6-fluoroquinoline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Sulfonylation: The amine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to introduce the 4-methylbenzenesulfonyl group.

    Pyrrolidinylation: Finally, the compound is treated with pyrrolidine under suitable conditions to introduce the pyrrolidin-1-yl group at the 4th position.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group.

    Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives.

Scientific Research Applications

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their biological functions. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes involved in DNA replication or cell wall synthesis. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug that also has potential anticancer properties.

    Quinoline N-oxides: Compounds with diverse biological activities, including antimicrobial and anticancer effects.

    Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

6-fluoro-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-14-4-7-16(8-5-14)26(24,25)19-13-22-18-9-6-15(21)12-17(18)20(19)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVQJPDSMCZKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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